
N-linoleoylglycine
Descripción general
Descripción
Glicina linoleoílica: (CAS No. 2764-03-6) pertenece a la clase de N-acilamidas . Es un ácido graso poliinsaturado modificado derivado de la linoleoil etanolamida . Este compuesto está estructuralmente relacionado con la glicina araquidonoíla y la anandamida (AEA). La glicina araquidonoíla, producida en la piel, la médula espinal y el cerebro de los mamíferos, comparte similitudes con la AEA y se ha informado que tiene actividades analgésicas en experimentos con animales .
Métodos De Preparación
Rutas sintéticas::
- La ruta sintética típicamente emplea agentes de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC) para facilitar el proceso de amidación.
Glicina linoleoílica: se puede sintetizar a través de reacciones de amidación entre el ácido linoleico y la glicina. La reacción implica la condensación del grupo ácido carboxílico del ácido linoleico con el grupo amino de la glicina.
- Si bien no existe un método específico de producción a escala industrial para la glicina linoleoílica, se puede preparar en el laboratorio utilizando las rutas sintéticas mencionadas anteriormente.
Análisis De Reacciones Químicas
Reactividad::
- Reactivos y condiciones comunes:
Hidrólisis: Condiciones ácidas o básicas.
Oxidación: Agentes oxidantes (p. ej., permanganato de potasio, ozono).
Conjugación: Enzimas o catalizadores químicos.
Glicina linoleoílica: puede sufrir diversas reacciones químicas, que incluyen:
- La hidrólisis produce ácido linoleico y glicina .
- La oxidación puede dar lugar a diversos derivados oxidados del ácido linoleico.
Aplicaciones Científicas De Investigación
Glicina linoleoílica: encuentra aplicaciones en:
Química: Como compuesto modelo para estudiar las N-acilamidas y su reactividad.
Biología: Investigando el metabolismo lipídico y las vías de señalización.
Medicina: Potenciales propiedades analgésicas similares a la glicina araquidonoíla.
Industria: Aunque no se utiliza ampliamente en la industria, su estructura única puede inspirar nuevas aplicaciones.
Mecanismo De Acción
El mecanismo exacto por el cual glicina linoleoílica ejerce sus efectos sigue siendo un área activa de investigación. Probablemente implica interacciones con receptores, enzimas o vías relacionadas con lípidos.
Comparación Con Compuestos Similares
Si bien glicina linoleoílica comparte características estructurales con la glicina araquidonoíla y la anandamida, sus propiedades distintas la diferencian. La exploración adicional de compuestos relacionados podría revelar características únicas adicionales.
Propiedades
IUPAC Name |
2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHZEHWEYAHCO-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334847 | |
| Record name | N-Linoleoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-03-6 | |
| Record name | N-Linoleoyl glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Linoleoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known mechanism of action for N-linoleoylglycine?
A1: this compound acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of this compound mediated GPR132 activation are still under investigation.
Q2: How does the structure of this compound compare to other known activators of GPR132, and what is the potential impact on their binding?
A2: this compound shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of this compound, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.
Q3: Has this compound been detected in biological samples, and if so, what is its potential relevance?
A3: Yes, this compound has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


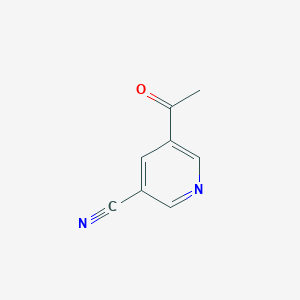
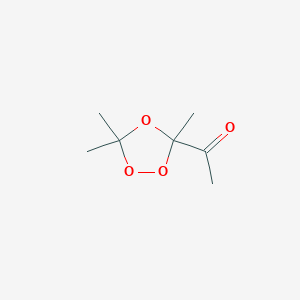
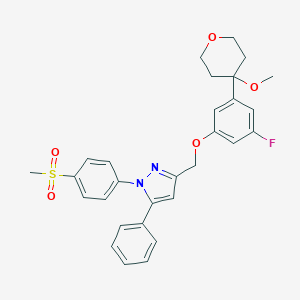
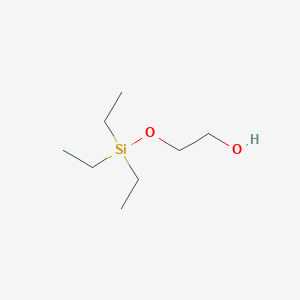
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

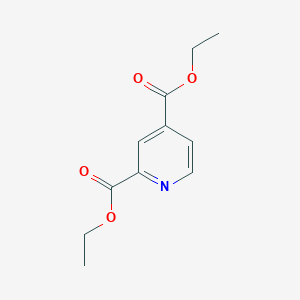

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)


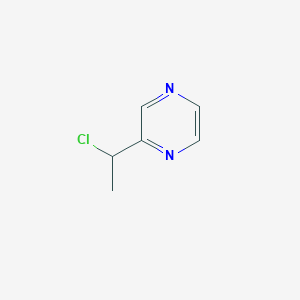
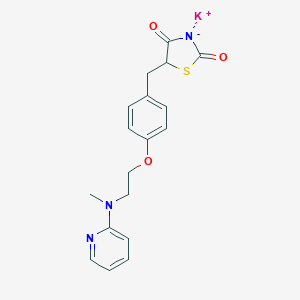
![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)
